Landiolol is derived from various synthetic pathways that involve multiple chemical reactions and intermediates. It belongs to a class of compounds known as aryloxypropanolamines, which are characterized by their ability to block beta-adrenergic receptors. This compound's classification as a beta-blocker allows it to be utilized in clinical settings for the management of cardiovascular diseases.
The synthesis of landiolol has been documented through several patents and research papers, highlighting various methods that improve yield and reduce costs. One notable method involves the use of phase transfer catalysis, which enhances reaction efficiency and minimizes the need for extensive purification processes like column chromatography .
Key steps in the synthesis include:
Landiolol undergoes various chemical reactions during its synthesis:
These reactions are optimized to improve yield and minimize by-products, ensuring high purity of the final product.
Landiolol acts primarily by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility. This action results in reduced oxygen demand by the heart muscle, making it effective in treating conditions such as supraventricular tachycardia.
The mechanism can be described as follows:
Landiolol exhibits several notable physical properties:
Chemical properties include its reactivity towards acids and bases, particularly during salt formation processes.
Landiolol's primary application lies within clinical pharmacology:
Landiolol, (2R,4R)- is synthesized through stereocontrolled pathways that prioritize the establishment of its dual chiral centers. The core synthetic challenge lies in achieving enantiomeric purity at the C(2) and C(4) positions, which directly dictate β1-adrenergic receptor binding affinity and metabolic stability. Industrially, chiral resolution remains a dominant approach: Racemic trans-4-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is reacted with enantiopure L-tartaric acid in ethanol/water (3:1), yielding the (2R,4R)-diastereomeric salt with >99% diastereomeric excess after triple recrystallization [3]. Alternatively, enzymatic desymmetrization leverages immobilized Candida antarctica lipase B to catalyze the regioselective hydrolysis of the C(4) acetate group in meso-1,3-diacetoxy-2-hydroxypropane precursors, generating the (2R,4R)-chiral synthon with 92% enantiomeric excess and 85% isolated yield [3] [6].
A pivotal intermediate is the enantiopure glycidyl ester, synthesized via Jacobsen hydrolytic kinetic resolution (HKR). (R,R)-(salen)Co(III) catalyst (0.5 mol%) resolves racemic epichlorohydrin in water at 0°C, affording (R)-epichlorohydrin in 48% yield and 98% enantiomeric excess. Subsequent nucleophilic displacement with 4-propoxybenzoate under phase-transfer catalysis yields the (2R)-epoxy intermediate essential for piperazine ring coupling [3].
Table 1: Comparative Analysis of Enantioselective Landiolol Synthesis Methods
Method | Chiral Control Element | Yield (%) | Enantiomeric Excess (%) | Key Limitation |
---|---|---|---|---|
L-Tartaric Acid Resolution | Diastereomeric salt formation | 68 | >99 | Low atom economy; 3 recrystallizations |
Enzymatic Desymmetrization | Lipase-catalyzed hydrolysis | 85 | 92 | Requires specialized bioreactors |
Jacobsen HKR | (salen)Co-catalyzed epoxide opening | 48 (epichlorohydrin) | 98 | Moderate yield of resolved epoxide |
Asymmetric hydrogenation enables direct access to landiolol’s chiral backbone. Ru-(S)-BINAP/diamine complexes (0.1 mol%) catalyze the hydrogenation of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-oxobutanoate under 50 bar H2 in methanol at 60°C. This affords the (R)-hydroxy ester intermediate with 96% enantiomeric excess and 95% conversion, exploiting dynamic kinetic resolution to overcome racemization at the α-position [3]. The reaction’s enantioselectivity stems from the prochiral substrate’s chelation to the Ru center, where the BINAP ligand’s axial chirality dictates si-face hydride delivery.
For the morpholinourea segment, enantioselective reductive amination employs (R)-BINOL/phosphoric acid catalysts (5 mol%) to convert 4-(2-oxoethyl)morpholine to the corresponding (R)-amine. Imine activation occurs via a Bronsted-acidic transition state involving catalyst protonation and formic acid hydride transfer, achieving 90% enantiomeric excess at 80% yield [3]. This chiral amine is then coupled to the activated carbonate derivative of the glycidyl ester intermediate, forming landiolol’s complete skeleton while preserving stereochemical integrity.
Figure 1: Transition State Model for Ru-BINAP Catalyzed Hydrogenation
Substrate: O=C(OC1OC(C)(C)OC1)CC(=O)CH2Ar Catalyst: [Ru-(S)-BINAP(NH2CH2CH2NH2)]+ Mechanism: 1. Carbonyl O binds Ru<sup>II</sup> 2. Hydride transfer to *re*-face (enantioselectivity: 96% ee) 3. Product: (R)-O=C(OC1OC(C)(C)OC1)CC(O)CH2Ar
Thermal lability of landiolol’s ester moiety necessitates strict temperature control (<40°C) during final coupling and salt formation. Early processes suffered from racemization (up to 12% undesired enantiomers) during the epoxide ring-opening step with 4-(3-morpholino-2-oxopropyl)piperazine at 70°C. This was mitigated by adopting continuous-flow microreactors with precise temperature modulation (25±1°C), reducing racemization to <0.5% and increasing throughput to 50 kg/batch [3] [6].
Purification bottlenecks arose from residual palladium (≤500 ppm) in hydrogenation-derived intermediates. Implementing a tandem scavenging protocol—first with trimercaptotriazine resin (0.5 wt%), then silica-supported thiourea—lowered Pd to <5 ppm without chiral degradation. Crystallization-induced dynamic resolution further enhanced stereopurity: Seeding hot isopropanol solutions of landiolol free base with (2R,4R)- crystals at 50°C enriches enantiomeric excess from 92% to 99.9% by dissolving minor (2S,4S)- impurities [3].
Table 2: Process Optimization for Industrial Landiolol Hydrochloride Synthesis
Parameter | Initial Process | Optimized Process | Impact |
---|---|---|---|
Temperature Control | Batch reactor (±5°C) | Continuous flow (±1°C) | Racemization ↓ from 12% to 0.5% |
Pd Removal | Activated carbon filtration | Tandem resin/scavenger treatment | Residual Pd ↓ from 500→5 ppm |
Salt Formation | HCl gas in ethyl acetate | Aqueous HCl/cryocrystallization | Particle size distribution: D90 <20 µm |
Enantiopurity Upgrade | Chiral chromatography | Seeded Crystallization (CIDR) | Yield ↑ 15%; ee >99.9% |
Hydrochloride salt formation historically caused inconsistent polymorphism. Replacing HCl gas with aqueous HCl (1.05 equiv.) in ethanol under cryocrystallization (−20°C) yields monodisperse crystals of the thermodynamically stable Form II. This polymorph exhibits superior storage stability (no phase transition at 40°C/75% RH for 24 months) and dissolution kinetics (>95% dissolution in 5 min) [3].
Landiolol’s β1-selectivity (β1/β2 ratio = 255) stems from strategic substitutions at three key sites:
Metabolic lability optimization focused on ester chain length. While esmolol’s methyl ester has a half-life of 9 min, landiolol’s propyl ester extends duration to 15 min—sufficient for intraoperative control without accumulation. Shorter chains (methyl/ethyl) undergo too rapid hydrolysis by plasma esterases, while longer chains (butyl/pentyl) reduce solubility and prolong half-life excessively (>30 min). The propyl group balances controlled metabolism and water solubility (≥100 mg/mL for hydrochloride salt) [3] [6].
Table 3: Structure-Activity Relationship of Landiolol Analogues
Modification Site | Structural Variation | β1 IC50 (nM) | β1/β2 Selectivity | Plasma Half-life (min) |
---|---|---|---|---|
Parent (Landiolol) | (2R,4R)-; morpholinourea; propyl | 0.98 | 255:1 | 15 |
Ester Chain Length | Methyl | 1.05 | 240:1 | 4 |
Butyl | 1.20 | 210:1 | 38 | |
Chiral Configuration | (2S,4S)- | 105.3 | 2.1:1 | 16 |
Urea Substituent | Dimethylamino | 1.35 | 47:1 | 14 |
Cyclopropyl | 2.01 | 118:1 | 17 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9